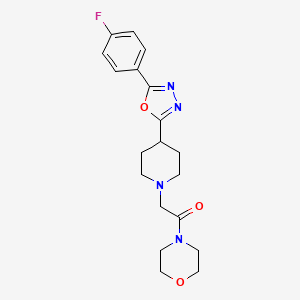
2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone is a useful research compound. Its molecular formula is C19H23FN4O3 and its molecular weight is 374.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole moiety is known for its potential in various therapeutic applications, including antibacterial, antifungal, and anticancer properties. This article aims to synthesize existing research findings regarding the biological activity of this specific compound.
Chemical Structure and Properties
The molecular formula of the compound is C19H22FN3O2, and it features a complex structure that includes a piperidine ring and a morpholino group. The presence of the 4-fluorophenyl and 1,3,4-oxadiazole moieties contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives exhibit significant biological activities. The following sections detail specific activities observed in studies involving similar structures.
Anticancer Activity
Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that derivatives with oxadiazole rings showed potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were notably low, indicating strong anti-proliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2a | MDA-MB-231 | 12.5 |
| 2b | HeLa | 15.0 |
| 2c | KG1a | 10.0 |
Antibacterial Activity
Oxadiazole derivatives have also been evaluated for their antibacterial properties:
- In vitro studies revealed that certain oxadiazole compounds exhibited significant antibacterial activity against Xanthomonas oryzae and Xanthomonas campestris, with EC50 values lower than those of standard antibiotics .
| Compound | Target Bacteria | EC50 (µg/mL) |
|---|---|---|
| 5u | Xoo | 31.40 |
| 5v | Xoc | 19.04 |
The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific enzymes or cellular pathways:
- Monoamine Oxidase (MAO) Inhibition : Some studies have indicated that piperazine and piperidine derivatives can act as MAO inhibitors, which are crucial in the treatment of depression and other neurological disorders. For example, compound 4e showed an IC50 value of 0.116 µM against MAO-A, significantly outperforming standard treatments like Moclobemide .
Case Study: Anticancer Efficacy
A recent investigation into the anticancer efficacy of oxadiazole derivatives involved synthesizing a series of compounds and evaluating their cytotoxicity against various cancer cell lines using MTT assays. The results indicated that modifications to the oxadiazole structure could enhance potency significantly.
Case Study: Antibacterial Properties
Another study focused on the synthesis of novel oxadiazole derivatives aimed at combating bacterial resistance. The compounds were tested against clinical strains of bacteria, demonstrating promising results that warrant further exploration in drug development.
Properties
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c20-16-3-1-14(2-4-16)18-21-22-19(27-18)15-5-7-23(8-6-15)13-17(25)24-9-11-26-12-10-24/h1-4,15H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRPELZVLQASNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














